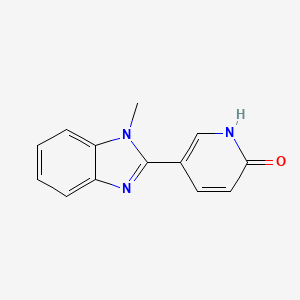
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
描述
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that features both a benzimidazole and a pyridinone moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the construction of the benzimidazole ring followed by the formation of the pyridinone moiety. Common synthetic routes may include:
Cyclization reactions: Starting from o-phenylenediamine and methyl isocyanate to form the benzimidazole ring.
Condensation reactions: Using appropriate aldehydes or ketones to introduce the pyridinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Utilizing catalysts to improve reaction efficiency.
Continuous flow chemistry: For scalable and consistent production.
化学反应分析
Types of Reactions
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridinone ring to form dihydropyridinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzimidazole or pyridinone rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridinone derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, such compounds might:
Interact with enzymes: Inhibiting or activating specific enzymes.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signaling pathways involved in cell growth, apoptosis, etc.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Such as 2-aminobenzimidazole.
Pyridinone derivatives: Like 2-pyridone.
Uniqueness
5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the combination of the benzimidazole and pyridinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-5-3-2-4-10(11)15-13(16)9-6-7-12(17)14-8-9/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCUVEXXGCXPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


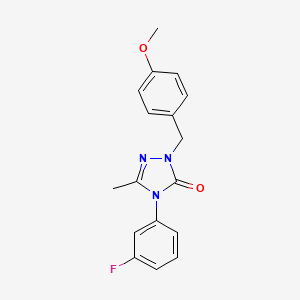
![5-Methyl-7-(2-methylpropyl)-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B3158945.png)
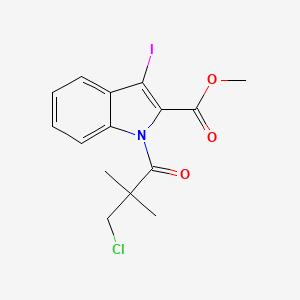
![2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3158971.png)
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B3158975.png)
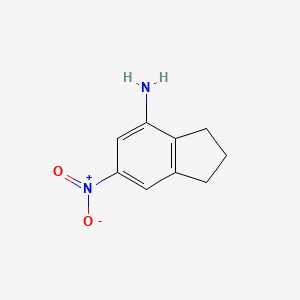
![methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158994.png)
![Methyl 2-{4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetate](/img/structure/B3158999.png)
![ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3159011.png)
![methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate](/img/structure/B3159015.png)

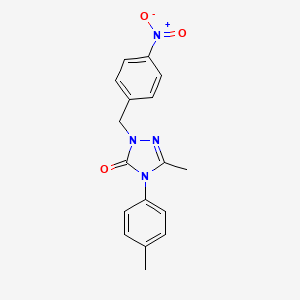
![2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3159041.png)
![3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3159056.png)
